5-Amino-1-(4-hydroxybutyl)pyrimidine-2,4(1h,3h)-dione
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Overview
Description
5-Amino-1-(4-hydroxybutyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(4-hydroxybutyl)pyrimidine-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the reaction of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives with various reagents . The reaction conditions typically include the use of solvents such as ethanol and catalysts like pyrrolidine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(4-hydroxybutyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-Amino-1-(4-hydroxybutyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Amino-1-(4-hydroxybutyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-pyrazolo[4,3-b]pyridine: A structurally related compound with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Another related compound known for its potential as a CDK2 inhibitor.
Uniqueness
5-Amino-1-(4-hydroxybutyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both amino and hydroxybutyl groups. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H13N3O3 |
---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
5-amino-1-(4-hydroxybutyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O3/c9-6-5-11(3-1-2-4-12)8(14)10-7(6)13/h5,12H,1-4,9H2,(H,10,13,14) |
InChI Key |
LHYMKJKLTFDVPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CCCCO)N |
Origin of Product |
United States |
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